molecular formula C9H7BrO3 B2491116 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one CAS No. 1892297-27-6

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one

Cat. No. B2491116
CAS RN: 1892297-27-6
M. Wt: 243.056
InChI Key: XYBMFZDGJMGEFB-UHFFFAOYSA-N
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Description

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one, also known as BDBE, is a synthetic compound that has been used in a variety of scientific research applications. BDBE is a member of the family of heterocyclic compounds and is composed of a benzo[d][1,3]dioxol-4-yl ring with a bromine atom at the 7th position and a 1-ethan-1-one group at the 1st position. This compound has been studied for its potential applications in both biochemical and physiological research.

Scientific Research Applications

Photovoltaic Materials

Electron-acceptor heterocycles play a crucial role in photovoltaic materials, including dye-sensitized solar cells, organic near-infrared materials, and organic light-emitting diodes (OLEDs). While benzo[c][1,2,5]thiadiazole (BT) has been extensively studied, its isomer, benzo[d][1,2,3]thiadiazole (iso-BT), remains relatively unexplored. However, 4,7-dibromobenzo[d][1,2,3]thiadiazole (1) shows promise as a starting material due to its easy availability from commercial 2-aminobenzothiol. Investigating nucleophilic substitution reactions with compounds like morpholine could lead to new materials in this field .

Diselenide Chemistry

While not directly related to the compound itself, understanding the reactivity of 1-(7-bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (1) with diorganyl diselenides could provide insights into novel diselenide derivatives. These compounds are versatile building blocks for various seleno-organic materials .

Custom Electrodes

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (1) could find application in custom-made electrodes. These small organic molecules serve as initial components for sensors, including those used in trace metal ion (TMI) detection .

properties

IUPAC Name

1-(7-bromo-1,3-benzodioxol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBMFZDGJMGEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one

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